1-(6-Hydroxy-3-isoquinolinyl)ethanone
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Overview
Description
1-(6-Hydroxy-3-isoquinolinyl)ethanone is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. This compound is characterized by the presence of a hydroxy group at the 6-position and an ethanone group at the 1-position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(6-Hydroxy-3-isoquinolinyl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 6-hydroxyisoquinoline with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-(6-Hydroxy-3-isoquinolinyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ethanone group can be reduced to form an alcohol derivative.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives, including 1-(6-Hydroxy-3-isoquinolinyl)ethanone, have shown promise as therapeutic agents for the treatment of diseases such as malaria and cancer.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-3-isoquinolinyl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(6-Hydroxy-3-isoquinolinyl)ethanone can be compared with other isoquinoline derivatives such as:
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Isoquinoline: The parent compound without the hydroxy and ethanone groups.
6-Hydroxyisoquinoline: A derivative with only the hydroxy group.
1-Acetylisoquinoline: A derivative with only the ethanone group. The uniqueness of this compound lies in the presence of both the hydroxy and ethanone groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-(6-hydroxyisoquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H9NO2/c1-7(13)11-5-9-4-10(14)3-2-8(9)6-12-11/h2-6,14H,1H3 |
InChI Key |
JZIYXYARMCVIKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C2C=CC(=CC2=C1)O |
Origin of Product |
United States |
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